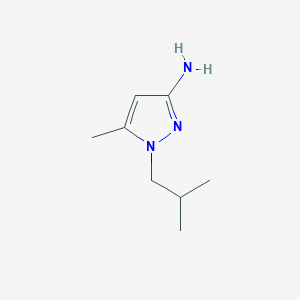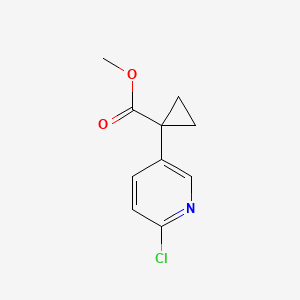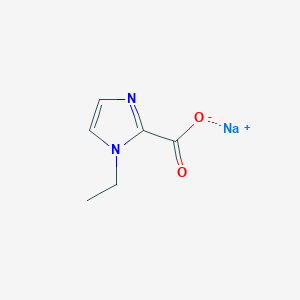
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline
Descripción general
Descripción
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a versatile compound that can be synthesized through several methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in various fields. It has shown promising results as a fluorescent probe for the detection of metal ions, such as copper ions. 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline can selectively bind to copper ions, leading to a change in its fluorescence intensity, making it a useful tool for the detection of copper ions in biological samples.
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has also been studied for its potential as a corrosion inhibitor for mild steel. It has been found to be an effective inhibitor for mild steel in acidic solutions, making it a potential candidate for industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes .
Mode of Action
It’s suggested that similar compounds may interact with their targets through direct inhibition (di), modulating lipophilicity .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway , which is crucial for cellular energy metabolism.
Result of Action
Similar compounds have been found to have potent in vitro activity, as justified by molecular simulation studies .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has several advantages for lab experiments. It is a versatile compound that can be synthesized through several methods, making it readily available for research purposes. 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is also relatively non-toxic and has low cytotoxicity in vitro, making it a safe compound to work with.
However, there are also limitations to working with 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline. One potential area of research is the development of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline as a fluorescent probe for the detection of other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline and its biochemical and physiological effects. Finally, the development of new synthesis methods for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline could lead to the production of more efficient and cost-effective compounds for research purposes.
Conclusion:
In conclusion, 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, or 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, is a versatile compound that has shown promising results in scientific research. It can be synthesized through several methods and has potential applications in various fields, including as a fluorescent probe and a corrosion inhibitor. While there are limitations to working with 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, its relative non-toxicity and low cytotoxicity make it a safe compound to work with. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline.
Propiedades
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKBTLYJEHINOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236040 | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline | |
CAS RN |
1006959-20-1 | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006959-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)


![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)




![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
